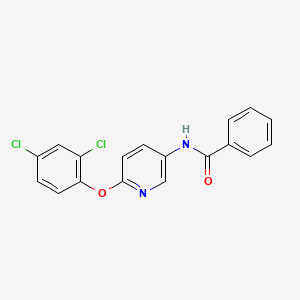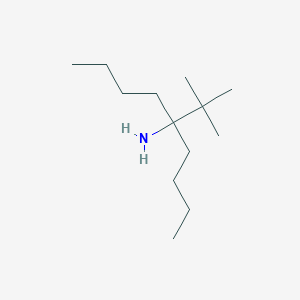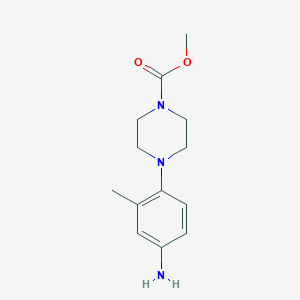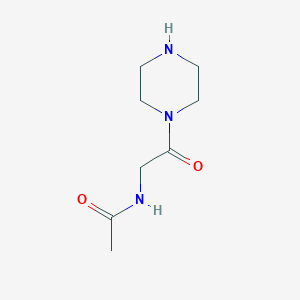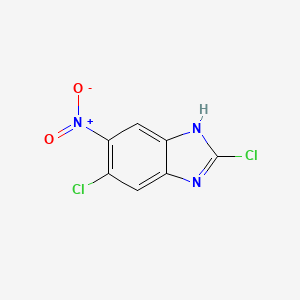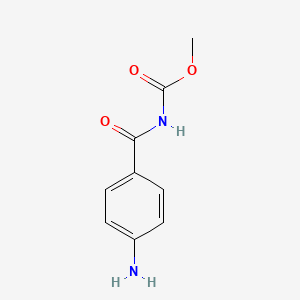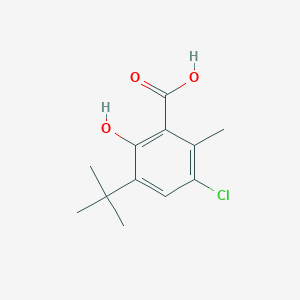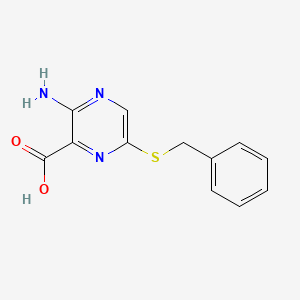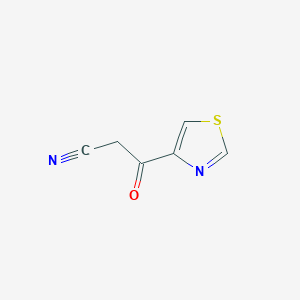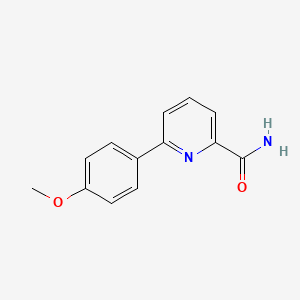
6-(4-Methoxyphenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)pyridine-2-carboxamide is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with a 4-methoxyphenyl group and a carboxamide group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the 4-methoxyphenyl group.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate compound with an amine under suitable conditions, such as heating in the presence of a dehydrating agent.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often requiring heating and the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with various functional groups, such as alkyl, aryl, or halide substituents.
Scientific Research Applications
6-(4-Methoxyphenyl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
4-Methoxyacetanilide: Similar in structure but lacks the pyridine ring.
N-Acetyl-p-methoxyaniline: Another compound with a methoxyphenyl group and an amide group, but with a different core structure.
Mequinol (4-Methoxyphenol): A phenol derivative with a methoxy group, used in dermatology.
Uniqueness: 6-(4-Methoxyphenyl)pyridine-2-carboxamide is unique due to its pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(15-11)13(14)16/h2-8H,1H3,(H2,14,16) |
InChI Key |
VKOJOHPYKSVBJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


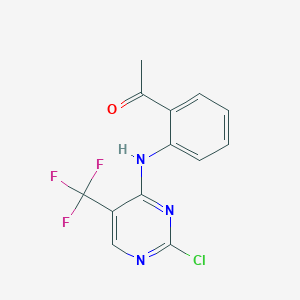

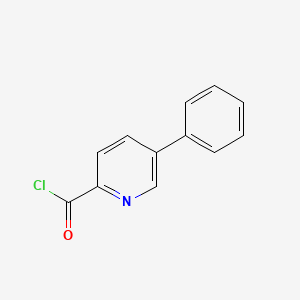
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
